molecular formula C10H11NO4 B3388743 2-[4-(Carbamoylmethyl)phenoxy]acetic acid CAS No. 890122-56-2

2-[4-(Carbamoylmethyl)phenoxy]acetic acid

Cat. No.: B3388743
CAS No.: 890122-56-2
M. Wt: 209.2 g/mol
InChI Key: GSGVYLIJWJIKQD-UHFFFAOYSA-N
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Description

Historical Context of Phenoxyacetic Acid Derivatives in Scientific Inquiry

The scientific journey of phenoxyacetic acid derivatives began in the early 20th century with the investigation of plant growth hormones. British scientist William Templeman discovered in 1940 that high concentrations of the natural auxin, indole-3-acetic acid (IAA), could be used to inhibit plant growth. wikipedia.org This pivotal finding spurred research into more stable and potent synthetic analogues, leading to the independent discovery of phenoxyacetic acid herbicides by multiple research groups during World War II. wikipedia.orgresearchgate.net

Compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) were among the first commercially successful selective herbicides, revolutionizing agriculture by enabling the control of broadleaf weeds in cereal crops. wikipedia.orgresearchgate.net The American Chemical Paint Company marketed 2,4-D as "Weedone" starting in 1945, marking a new era in chemical weed management. wikipedia.org The development of these herbicides is considered a major scientific contribution that transformed agricultural practices globally. researchgate.net

Significance of the Phenoxyacetic Acid Moiety in Medicinal Chemistry and Agrochemical Research

The structural framework of phenoxyacetic acid has proven to be a rich source for the development of biologically active molecules in both medicinal chemistry and agrochemical research.

In agrochemicals , the phenoxyacetic acid core is a key component of auxin-mimicking herbicides. wikipedia.orgmdpi.com These compounds mimic the natural plant hormone IAA, leading to uncontrolled growth and eventual death in susceptible broadleaf plants, while leaving grass crops relatively unharmed. wikipedia.orgmdpi.com The discovery of these selective herbicides was a landmark achievement. researchgate.net Beyond the initial discoveries of 2,4-D and MCPA, further research led to the development of other important herbicides like mecoprop (B166265) and dichlorprop. wikipedia.org

In medicinal chemistry , the phenoxyacetic acid scaffold is present in a diverse range of therapeutic agents. jetir.org Its derivatives have been investigated for a wide array of pharmacological activities, including:

Anti-inflammatory effects: Certain phenoxyacetic acid derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammation pathway.

Antimicrobial properties: Researchers have synthesized phenoxyacetic acid analogs with activity against various bacteria and mycobacteria, including Mycobacterium tuberculosis. nih.govresearchgate.net

Metabolic disease treatment: More recent research has explored phenoxyacetic acid derivatives as agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. researchgate.net

The versatility of the phenoxyacetic acid moiety allows for the synthesis of large libraries of compounds with a wide range of biological activities, making it a continued area of focus in drug discovery. jetir.orgnih.gov

Overview of 2-[4-(Carbamoylmethyl)phenoxy]acetic Acid within Chemical Compound Classification

This compound is classified as a phenoxyacetic acid derivative. This classification is based on its core structure, which consists of a phenoxy group (a phenyl ring attached to an oxygen atom) linked to an acetic acid moiety. The presence of a carbamoylmethyl substituent on the phenyl ring further specifies its unique identity within this class of compounds.

Below is a table summarizing the key identifiers for this compound.

IdentifierValue
IUPAC Name This compound
CAS Number 890122-56-2
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.2 g/mol

Due to the limited specific research available on this compound, much of its potential is inferred from the broader class of phenoxyacetic acids. The following sections will delve into what is known about this compound, drawing on the extensive research conducted on its parent scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(2-amino-2-oxoethyl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c11-9(12)5-7-1-3-8(4-2-7)15-6-10(13)14/h1-4H,5-6H2,(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGVYLIJWJIKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 4 Carbamoylmethyl Phenoxy Acetic Acid

Established Synthetic Routes for Phenoxyacetic Acid Core Structures

The phenoxyacetic acid scaffold is a fundamental structural motif present in numerous pharmaceuticals and herbicides. jetir.org Its synthesis is well-established, primarily relying on etherification reactions.

The most common method for constructing the phenoxyacetic acid core is a variation of the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid, typically chloroacetic acid, by a phenoxide ion. The preparation of the parent phenoxyacetic acid from sodium phenolate and sodium chloroacetate in hot water was first reported in 1880. wikipedia.org

The general procedure involves dissolving the chosen phenol in an aqueous or alcoholic solution of a base, such as sodium hydroxide (NaOH), to generate the corresponding phenoxide in situ. chemicalbook.com Subsequently, an aqueous solution of chloroacetic acid, neutralized to form sodium chloroacetate, is added to the reaction mixture. chemicalbook.com The reaction proceeds via nucleophilic attack of the phenolate anion on the methylene (B1212753) carbon of the chloroacetate, displacing the chloride ion and forming the ether linkage. wikipedia.org The mixture is typically heated at reflux for several hours to ensure the completion of the reaction. chemicalbook.com Acidification of the cooled reaction mixture with a strong mineral acid, like hydrochloric acid (HCl), precipitates the phenoxyacetic acid product, which can then be purified by filtration and recrystallization. chemicalbook.comjocpr.com

A typical laboratory-scale synthesis can be described as follows:

A phenol is dissolved in a solution containing a stoichiometric amount of sodium hydroxide. chemicalbook.com

Monochloroacetic acid is separately neutralized with sodium hydroxide solution. chemicalbook.com

The two solutions are combined and refluxed for several hours. chemicalbook.com

After cooling, the solution is acidified with HCl to a pH of 1-2, causing the product to precipitate. chemicalbook.com

The solid product is collected by filtration, washed, and dried. chemicalbook.com

This versatile method can be applied to a wide range of substituted phenols to produce a library of corresponding phenoxyacetic acid derivatives.

The synthesis of phenoxyacetic acid derivatives begins with appropriately substituted phenols and haloacetic acids. The diversity of available derivatives stems from the wide variety of commercially available or synthetically accessible substituted phenols. For instance, the synthesis of 4-chlorophenoxyacetic acid starts with para-chlorophenol, which is dissolved in a sodium hydroxide solution before reacting with monochloroacetic acid. researchgate.net

In more complex syntheses, functional groups are incorporated into the phenol precursor before the alkylation step. For example, 2-(4-formyl-2-methoxyphenoxy) acetic acid, an important intermediate for the synthesis of chalcones and other derivatives with potential anti-mycobacterial activity, is prepared from a correspondingly substituted phenol. nih.govresearchgate.net This intermediate can then undergo condensation reactions with various ketones to yield more complex structures. nih.govresearchgate.net This strategic approach allows for the late-stage introduction of chemical diversity, starting from a common phenoxyacetic acid intermediate. Patents also describe the synthesis of phenoxyacetic acid by reacting the sodium salt of phenol or methylphenol with the sodium salt of chloroacetic acid in a solvent, followed by acidification. google.com

Synthesis of 2-[4-(Carbamoylmethyl)phenoxy]acetic Acid and Analogues

The specific synthesis of this compound involves the formation of the phenoxyacetic acid core and the presence of a carbamoylmethyl (or acetamide) group on the phenyl ring.

Deprotonation: 4-hydroxyphenylacetamide would be treated with a base like sodium hydroxide to form the sodium phenoxide.

Alkylation: The resulting phenoxide would then react with sodium chloroacetate, as described in section 2.1.1, to form the ether bond.

Acidification: Subsequent acidification would yield the final product, this compound.

An alternative strategy would be to synthesize a precursor molecule and then convert a functional group into the carbamoylmethyl moiety. For example, a closely related compound, 2-[4-(carboxymethyl)phenoxy]acetic acid, has been synthesized by reacting 4-hydroxyphenylacetic acid with chloroacetic acid under basic conditions. nih.gov The terminal carboxylic acid group of this di-acid could then be converted into a primary amide (the carbamoyl (B1232498) group). Standard methods for this transformation include:

Activation of the carboxylic acid (e.g., conversion to an acid chloride or an active ester) followed by reaction with ammonia.

Direct coupling of the carboxylic acid with an ammonia source using a peptide coupling reagent.

Patents related to the synthesis of other molecules containing a carbamoylmethyl group, such as (R)-3-carbamoylmethyl-5-methylhexanoic acid, often involve the hydrolysis of a nitrile (cyano) group or the direct amidation of an ester with ammonia. google.compatsnap.com These methods could potentially be adapted for the final step in a multi-step synthesis of the target compound.

A vast number of phenoxyacetic acid derivatives have been synthesized for research purposes, exploring their potential applications as therapeutic agents, herbicides, and more. The core structure is readily modified, allowing for the systematic investigation of structure-activity relationships.

The following table summarizes the synthesis of several representative phenoxyacetic acid derivatives:

Derivative NameSynthetic ApproachResearch Application/Purpose
Phenoxyacetic Acid EstersCondensation of phenoxyacetic acids with various phenols using an activator like Phosphonitrilic Chloride (PNT) and N-methyl morpholine (NMM). jocpr.comSynthesis of flavor compounds, insecticides, anti-oxidants, and photosensitizers. jocpr.com
Chalcones of Phenoxyacetic AcidCondensation of 2-(4-formyl-2-methoxyphenoxy) acetic acid with various ketones in methanolic KOH. nih.govresearchgate.netEvaluation as anti-mycobacterial agents against Mycobacterium tuberculosis. nih.govresearchgate.net
Sulphonamide Phenoxyacetic DerivativesInvolves condensation of sodium salts of chlorophenols with monochloroacetic acid, followed by esterification, chlorosulfonation, and reaction with amines (e.g., piperidine). researchgate.netSynthesis of new chemical entities for potential biological evaluation. researchgate.net
Chlorinated Phenoxyacetic Acids (e.g., MCPA, 2,4-D)Chlorination of phenoxyacetic acid or 2-methylphenoxyacetic acid using chlorine gas and a catalyst (e.g., iron oxide, chromium chloride). google.comgoogle.comWidely used as herbicides. jetir.org
Aryloxyacetic Acids with Multi-Target ActivitySynthesis via Bargellini reaction from substituted phenols and methyl ketones, or via nucleophilic substitution followed by hydrolysis. nih.govDevelopment of compounds targeting PPARs, FAAH, and AChE for potential Alzheimer's disease treatment. nih.gov

Advanced Synthetic Strategies and Catalysis in Phenoxyacetic Acid Chemistry

Modern organic synthesis has introduced more sophisticated and efficient methods for the preparation and derivatization of phenoxyacetic acids, often employing catalytic systems to enhance reactivity and selectivity.

Catalysis plays a crucial role in the derivatization of the phenoxyacetic acid structure. For instance, the esterification of the carboxylic acid group can be achieved using various catalysts and reagents. jocpr.com One reported method uses Phosphonitrilic chloride (PNT) in combination with N-methyl morpholine (NMM) as an effective activator for the coupling of phenoxyacetic acid with phenols under mild, room temperature conditions. jocpr.com The synthesis of chlorinated phenoxyacetic acid herbicides has also been improved through catalysis. Patents describe the chlorination of phenoxyacetic acid using catalysts such as chromium chloride, iron oxide, or ferric chloride to control the reaction and improve yield. google.comgoogle.com More recently, imidazole ionic liquids have been employed as catalysts for the chlorination of o-methylphenoxyacetic acid, offering a system with high reaction activity and simple operation. google.com

Advanced strategies are also employed to create more complex and stereochemically defined derivatives. The direct enantioselective alkylation of arylacetic acids, a class that includes phenoxyacetic acid, has been achieved using chiral lithium amides as recoverable, "traceless" auxiliaries. nih.gov This method allows for the introduction of alkyl groups at the α-position of the acetic acid side chain with high enantioselectivity, bypassing the traditional multi-step process of attaching and removing a chiral auxiliary. nih.gov

Furthermore, modern cross-coupling reactions are utilized to build more complex molecular architectures. For example, a Suzuki-Miyaura cross-coupling reaction was used to synthesize a derivative where a phenyl group was attached to the phenoxy ring, demonstrating the compatibility of the phenoxyacetic acid scaffold with palladium-catalyzed transformations. nih.gov These advanced methods provide powerful tools for creating novel phenoxyacetic acid derivatives with tailored properties for various scientific applications.

Microwave-Assisted and Solvent-Free Methodologies in Derivative Synthesis

Modern synthetic chemistry increasingly emphasizes the use of green and eco-friendly methodologies to reduce environmental impact. Microwave-assisted synthesis and solvent-free reactions are prominent among these techniques, offering significant advantages such as shorter reaction times, higher yields, and simplified purification processes. nih.govnih.gov

Several 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives have been prepared using both conventional refluxing methods in an aqueous medium and a solvent-free, catalyst-free microwave-assisted method. farmaciajournal.com The comparison between these two methods highlights the efficiency of microwave irradiation. For instance, the synthesis of 2-(4-(para-tolyldiazenyl)phenoxy)acetic acid via the conventional heating method resulted in a 42% yield, whereas the microwave-assisted approach afforded an 85% yield in just six minutes. farmaciajournal.com This demonstrates that the microwave approach offers distinct advantages, including high yields and mild, solvent-free reaction conditions. nih.govfarmaciajournal.com

The key features of this protocol include being environmentally friendly, easy to execute, and highly efficient. farmaciajournal.com The reaction likely proceeds through a Knoevenagel condensation mechanism, which is significantly accelerated by microwave irradiation. nih.gov This methodology is not only efficient but also aligns with the principles of green chemistry by minimizing solvent use and energy consumption. nih.govfarmaciajournal.com

Utilization of Coupling Agents in Peptide and Amino Acid Conjugation

Phenoxyacetic acid derivatives are known to undergo conjugation with amino acids, a common metabolic pathway for xenobiotic carboxylic acids. unl.eduresearchgate.net This process involves the formation of a peptide (amide) bond between the carboxylic acid group of the phenoxyacetic acid derivative and the amino group of an amino acid. unl.edu In synthetic chemistry, this reaction is facilitated by coupling agents, which activate the carboxylic acid to enable its reaction with the amine.

A variety of coupling agents are available, broadly categorized into carbodiimides, phosphonium salts, and aminium (uronium) salts. bachem.comsigmaaldrich.com

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are commonly used. peptide.com EDC is particularly useful for reactions in aqueous solutions as its urea byproduct is water-soluble, allowing for easy removal by extraction. peptide.comclinicaltrialsarena.com

Phosphonium and Aminium/Uronium Salts : Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and lead to rapid coupling with minimal side reactions. bachem.comsigmaaldrich.com

To minimize the risk of racemization during the coupling process, additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are frequently used in conjunction with the coupling agent. bachem.compeptide.com The carboxylic acid reacts with the carbodiimide (e.g., EDC) in the presence of HOBt to form a reactive HOBt ester intermediate. nih.gov This intermediate then reacts with the amine component to form the desired amide bond with a reduced chance of epimerization. nih.govresearchgate.net A convenient protocol for amide bond formation, especially for less reactive amines, involves using EDC and a catalytic amount of HOBt in the presence of a base like 4-(N,N-dimethylamino)pyridine (DMAP). nih.gov

Structural Characterization Techniques for Synthetic Products in Research

The unambiguous identification and structural confirmation of newly synthesized derivatives of this compound are critical. A suite of analytical techniques is employed for this purpose, with spectroscopic and crystallographic methods being the most definitive.

Spectroscopic Analysis (FTIR, ¹H NMR, ¹³C NMR, MS)

Spectroscopic methods provide detailed information about the functional groups, connectivity, and molecular weight of synthesized compounds. ceon.rs

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption frequencies. For phenoxyacetic acid derivatives, key vibrational bands are observed for various groups. mdpi.comresearchgate.net

Functional GroupCharacteristic Wavenumber (cm⁻¹)Reference
Carboxylic Acid O-H2044–3367 mdpi.com
Amide N-H3151 mdpi.com
Aromatic C-H3062 researchgate.net
Carbonyl (C=O)1720 mdpi.com
Ether (Ar-O-C)1281 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the carbon-hydrogen framework of a molecule.

¹H NMR spectra reveal the chemical environment of protons, their multiplicity (splitting pattern), and integration (number of protons). For phenoxyacetic hydrazone derivatives, characteristic signals include a singlet for the methylene (-CH₂) protons around 4.84 ppm, a singlet for the imine (-CH=N-) proton at approximately 8.87 ppm, and a broad singlet for the carboxylic acid (-CO₂H) proton around 12.02 ppm. mdpi.com

¹³C NMR spectra provide information on the different types of carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. mdpi.com

¹H and ¹³C NMR Data for a Representative Phenoxyacetic Acid Hydrazone Derivative mdpi.com

Group ¹H NMR (δ ppm) ¹³C NMR (δ ppm)
Methylene (-CH₂-) 4.84 65.32
Aromatic C-H 7.06 - 7.99 113.17 - 132.59
Imine (-CH=N-) 8.88 144.00
Amide N-H 12.04 -
Carbonyl (>C=O) - 162.43

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. ceon.rs The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, studies on related peroxy acids show characteristic neutral losses that can serve as diagnostic markers for specific functional groups. cam.ac.uk

X-ray Diffraction Studies on Phenoxyacetic Acid Derivatives

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uny.ac.id It provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.gov This technique is crucial for understanding the solid-state conformation of molecules and their packing in the crystal lattice. uny.ac.id

The crystal structure of 2-[4-(Carboxymethyl)phenoxy]acetic acid, a close analogue of the title compound, has been determined. nih.gov The study revealed that the molecule crystallizes in the monoclinic space group P2₁/c. nih.gov The analysis showed that the carboxymethoxy group is nearly parallel to the benzene (B151609) ring, with a dihedral angle of 11.4(1)°, while the acetic acid moiety is almost perpendicular to it, forming a dihedral angle of 72.4(2)°. nih.gov The molecules are linked by intermolecular O—H···O hydrogen bonds, creating a three-dimensional network. nih.gov

Crystallographic Data for 2-[4-(Carboxymethyl)phenoxy]acetic acid nih.gov

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.325 (3)
b (Å) 9.539 (3)
c (Å) 10.428 (3)
β (°) 107.418 (5)
Volume (ų) 980.2 (5)

Powder X-ray diffraction (PXRD) is also extensively used, particularly in the pharmaceutical industry, to identify crystalline phases, analyze polymorphism, and assess the purity of bulk materials. americanpharmaceuticalreview.comazooptics.com

Mechanistic Investigations and Biological Target Interactions of 2 4 Carbamoylmethyl Phenoxy Acetic Acid Derivatives

Enzyme Inhibition Studies of Phenoxyacetic Acid Derivatives

Research into phenoxyacetic acid derivatives has revealed their potential to interact with and inhibit a variety of enzymes, suggesting a broad scope for therapeutic applications. These investigations are crucial for understanding the structure-activity relationships that govern the potency and selectivity of these compounds.

Cyclooxygenase (COX-1/COX-2) Inhibition Research

Derivatives of phenoxyacetic acid have been a focal point in the development of anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov COX-1 is a constitutive enzyme involved in physiological functions, while COX-2 is inducible and plays a key role in inflammatory pathways. bjournal.org The goal of much of this research has been to identify selective COX-2 inhibitors, which would offer anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govbjournal.org

A recent study detailed the synthesis of a novel series of phenoxyacetic acid derivatives designed as selective COX-2 inhibitors. nih.govmdpi.com The inhibitory activities of these compounds were assessed against both COX-1 and COX-2 enzymes. The examined compounds demonstrated mild to moderate inhibitory effects on COX-1, with IC50 values ranging from 4.07 ± 0.12 to 14.5 ± 0.2 μM. nih.gov In contrast, their inhibitory effects against the COX-2 isozyme were moderate to potent, with IC50 values between 0.06 ± 0.01 and 0.97 ± 0.06 μM. nih.gov

Notably, several compounds in the study emerged as highly active COX-2 inhibitors, with IC50 values from 0.06 ± 0.01 to 0.09 ± 0.01 μM. nih.gov Certain derivatives also showed high COX-2 selectivity. nih.gov For instance, the introduction of a bromo group at position 4 on the phenoxy ring in one series of compounds resulted in robust inhibitory efficacy against COX-2. nih.gov Molecular modeling studies have further elucidated the interactions between these potent derivatives and the COX-2 enzyme, highlighting their therapeutic potential. nih.govnih.gov

Table 1: COX-1 and COX-2 Inhibition by Phenoxyacetic Acid Derivatives

Compound COX-1 IC50 (μM) COX-2 IC50 (μM) Selectivity Index (SI) for COX-2
Derivative 5c - - 111.53
Derivative 5d - 0.06 - 0.09 133.34
Derivative 5f - 0.06 - 0.09 133.34
Derivative 7a - 0.13 ± 0.06 -
Derivative 7b - 0.06 ± 0.01 -
Derivatives 10c-f - 0.06 - 0.09 -
Celecoxib (Reference) 14.93 ± 0.12 0.05 ± 0.02 298.6
Mefenamic Acid (Reference) 29.9 ± 0.09 1.98 ± 0.02 -

Data sourced from a study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors. nih.gov

Aminopeptidase Inhibition Studies in Preclinical Models

While extensive research on phenoxyacetic acid derivatives has focused on COX inhibition, their potential to interact with other enzyme systems is an area of growing interest. Information regarding the specific inhibition of aminopeptidases by 2-[4-(Carbamoylmethyl)phenoxy]acetic acid or its close derivatives in preclinical models is not extensively detailed in the reviewed literature. However, the broad biological activities of phenoxyacetic acid derivatives suggest that screening against various peptidases could be a fruitful area for future research.

Aldose Reductase and Aldehyde Reductase Investigations

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications. mdpi.com The inhibition of this enzyme is a therapeutic strategy to prevent or mitigate these complications. While direct studies on this compound are limited, research on structurally related carboxylic acid derivatives has been prominent in the development of aldose reductase inhibitors. mdpi.com For example, compounds like Alrestatin and Epalrestat are carboxylic acid derivatives that have been investigated as potent aldose reductase inhibitors. mdpi.com Another study on 2-oxoquinoline-1-acetic acid derivatives, which contain an N-acylglycine fragment also found in some aldose reductase inhibitors, showed high inhibitory activity in a rat lens assay, with IC50 values ranging from 0.45 to 6.0 μM. nih.gov These findings suggest that the acetic acid moiety is a critical feature for this inhibitory activity.

Xanthine (B1682287) Oxidase and Cholinesterase Inhibition Potentials of Analogues

Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism, and its inhibition is a key strategy in the management of gout. mdpi.comsemanticscholar.org Studies on phenolic carboxylic acid analogues have demonstrated their potential to inhibit xanthine oxidase. nih.gov For instance, 2,3,4-trihydroxybenzoic acid and 2,2',4,'4'-tetrahydroxybenzophenone have shown strong inhibitory activities with IC50 values of 90.16 μM and 38.70 μM, respectively. nih.gov The inhibition can be of a mixed or competitive type with respect to the substrate xanthine. nih.gov Flavonoids, which are also phenolic compounds, have been identified as potent inhibitors of xanthine oxidase, with some showing stronger inhibition than the standard drug allopurinol. mdpi.com

Information regarding cholinesterase inhibition by this compound derivatives is not prominent in the available literature.

Matrix Metalloproteinase (MMP) Inhibition in Research Contexts

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. mdpi.com Their dysregulation is implicated in various diseases, including cancer and arthritis. nih.govscispace.com The development of MMP inhibitors has been a significant area of research. While early broad-spectrum inhibitors faced challenges in clinical trials due to side effects, the focus has shifted to developing more selective inhibitors. nih.govscispace.com

Research has shown that the inhibition of multiple MMPs may be necessary to achieve therapeutic effects in certain conditions, such as enhancing meniscal repair. nih.gov For example, a broad-spectrum MMP inhibitor, GM 6001, was found to decrease MMP activity and improve the strength of tissue repair in an in vitro model. nih.gov The design of MMP inhibitors has evolved to include various chemical groups that can chelate the zinc ion in the active site, such as hydroxamates and carboxylates. mdpi.com While specific studies on this compound as an MMP inhibitor are not available, the presence of a carboxylic acid group in its structure is a feature found in some classes of MMP inhibitors.

Receptor Binding and Antagonism Research

In addition to enzyme inhibition, phenoxyacetic acid derivatives have been investigated for their ability to bind to and antagonize various receptors. This line of research opens up further possibilities for their therapeutic application.

For example, a series of phenoxyacetanilide derivatives were synthesized and evaluated for their antagonist activities at human gastrin/cholecystokinin (CCK)-B and CCK-A receptors. nih.gov One particular compound, a complex phenoxyacetic acid derivative, demonstrated high affinity for gastrin/CCK-B receptors and high selectivity over CCK-A receptors. nih.gov

Other research has focused on the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.govnih.govresearchgate.net A series of phenoxyacetic acid derivatives were identified as potent FFA1 agonists, with one promising candidate exhibiting an excellent agonistic activity of 43.6 nM. nih.gov Another study identified a phenoxyacetic acid derivative as a potent FFA1 agonist with an EC50 of 62.3 nM. nih.govresearchgate.net

Furthermore, investigations into phenoxyphenylacetic acid derivatives have led to the discovery of potent and selective antagonists for the endothelin-A (ET(A)) receptor. nih.gov Optimization of an initial lead compound resulted in a derivative with an IC50 of 4 nM for the rat aortic ET(A) receptor. nih.gov

Table 2: Receptor Binding and Agonist/Antagonist Activity of Phenoxyacetic Acid Derivatives

Derivative Type Target Receptor Activity Potency
Phenoxyacetanilide derivative Gastrin/CCK-B High-affinity antagonist -
Phenoxyacetic acid derivative Free Fatty Acid Receptor 1 (FFA1) Potent agonist EC50 = 62.3 nM nih.govresearchgate.net
Phenoxyacetic acid derivative Free Fatty Acid Receptor 1 (FFA1) Excellent agonist 43.6 nM nih.gov
Phenoxyphenylacetic acid derivative Endothelin-A (ET(A)) Potent antagonist IC50 = 4 nM nih.gov

This table summarizes findings from various studies on the receptor interactions of phenoxyacetic acid derivatives.

Gastrin/Cholecystokinin (CCK)-B Receptor Antagonism Studies

Cholecystokinin (CCK) and gastrin are peptide hormones that play crucial roles in the gastrointestinal (GI) tract and central nervous system (CNS). pharm.or.jppatsnap.com Their actions are mediated by two main receptor subtypes: CCK-A (alimentary) and CCK-B (brain). pharm.or.jp The gastrin receptor is classified as a CCK-B receptor. pharm.or.jp Antagonists of the gastrin/CCK-B receptor are being investigated for their potential in treating various conditions, including GI ulcers, certain cancers, and CNS disorders like anxiety and panic attacks. pharm.or.jpscholarena.com

In the quest for more effective gastrin/CCK-B receptor antagonists, researchers have synthesized and evaluated a series of phenoxyacetic acid derivatives. nih.govnih.gov One such derivative, DA-3934, demonstrated high affinity for gastrin/CCK-B receptors and high selectivity over CCK-A receptors. nih.gov Further modifications to the DA-3934 structure, specifically replacing the N-methyl-N-phenylcarbamoylmethyl moiety with various alkyl chains, led to the development of compounds with even greater receptor binding affinity. nih.gov

Notably, two compounds, 2-[3-[3-[N-cyclohexylmethyl-N-[2-(N-methyl- N-phenylcarbamoylmethoxy)phenyl]carbamoylmethyl]ureido]pheny l]acetic acid and (±)-2-[3-[3-[N-[2-(N-methyl-N- phenylcarbamoylmethoxy)phenyl]-N-(3-methylpentyl)carbamoy lmethyl]ureido] phenyl]acetic acid , exhibited high affinity for human gastrin receptors and proved to be potent inhibitors of pentagastrin-induced gastric acid secretion in rats. nih.gov

Table 1: Gastrin/CCK-B Receptor Antagonist Activity

Compound Receptor Affinity In Vivo Activity (Pentagastrin-induced gastric acid secretion model) Reference
DA-3934 High affinity for gastrin/CCK-B receptors, high selectivity over CCK-A receptors Dose-dependent inhibition in rats nih.gov
2-[3-[3-[N-cyclohexylmethyl-N-[2-(N-methyl- N-phenylcarbamoylmethoxy)phenyl]carbamoylmethyl]ureido]pheny l]acetic acid High affinity for human gastrin receptors ED₅₀ of 0.12 mg/kg (intraduodenally in rats) nih.gov

Opioid Receptor Agonist Activity of Related Compounds in in vitro Models

Opioid receptors, which are G protein-coupled receptors (GPCRs), are the primary targets for opioid analgesics. alphamol.comnih.gov There are three main types of opioid receptors: mu (µ), delta (δ), and kappa (κ). nih.gov Activation of the µ-opioid receptor (MOR) is primarily responsible for the analgesic effects of opioids but also mediates undesirable side effects like respiratory depression and addiction. alphamol.com

Research has focused on developing peripherally acting MOR agonists to achieve pain relief without the central nervous system side effects. In this context, new MOR agonists incorporating a phenoxyacetic acid moiety have been synthesized and evaluated. nih.gov Among these, the compound 12-[1-[3-(N,N-dimethylcarbamoyl)-3,3-diphenylpropyl]-4-hydroxypiperidin-4-yl]phenoxy]acetic acid (SS620) , which features both phenoxyacetic acid and 4-hydroxypiperidine (B117109) groups, demonstrated the highest agonist potency on the MOR in an isolated guinea-pig ileum preparation. nih.gov It also showed selectivity for the human MOR expressed in Chinese hamster ovary (CHO)-K1 cells over delta and kappa opioid receptors. nih.gov Furthermore, SS620 exhibited a tenfold more potent MOR agonist activity than loperamide. nih.gov

Recent advancements aim to develop "biased" agonists that preferentially activate the G protein signaling pathway, responsible for analgesia, over the β-arrestin pathway, which is linked to side effects. frontiersin.org This approach, known as functional selectivity, could lead to safer opioid-based painkillers. alphamol.comfrontiersin.org

Kinase Inhibition (e.g., c-Met/VEGFR-2-TK) by Related Derivatives in Preclinical Research

The receptor tyrosine kinases (RTKs) c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) are crucial players in the process of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. researchgate.netnih.gov Consequently, the dual inhibition of c-Met and VEGFR-2 tyrosine kinases (TKs) has emerged as a promising strategy in cancer therapy to overcome resistance to single-target inhibitors. researchgate.netnih.gov

Several classes of compounds have been investigated as dual c-Met/VEGFR-2 inhibitors, including quinoline, quinazoline, pyridine, pyrimidine, and oxindole (B195798) derivatives. researchgate.net While the direct study of "this compound" in this context is not extensively documented in the provided results, the broader class of related derivatives has shown promise. For instance, substituted 3-(triazolo-thiadiazin-3-yl)indolin-2-one derivatives have been designed and synthesized as dual inhibitors for c-Met and VEGFR2 enzymes. nih.gov Similarly, 3-phenylquinazolin-2,4(1H,3H)-diones with a thiourea (B124793) moiety have been reported as dual VEGFR-2/c-Met TK inhibitors. nih.gov One such compound exhibited high inhibitory activity against both VEGFR-2 and c-Met with IC₅₀ values of 83 nM and 48 nM, respectively. nih.gov

Table 2: Kinase Inhibition by Related Derivatives

Compound Class Target Kinases Key Findings Reference
3-Phenylquinazolin-2,4(1H,3H)-diones VEGFR-2/c-Met Compound 3e showed IC₅₀ values of 83 nM (VEGFR-2) and 48 nM (c-Met). nih.gov

Mechanisms of Preclinical Biological Activities

Antioxidant Activity in Research Models

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.govnih.gov The antioxidant capacity of phenolic acids is influenced by the nature and position of substituents on the benzene (B151609) ring, such as methoxy (B1213986) (-OCH₃) and phenolic hydroxyl (-OH) groups. nih.gov

Derivatives of phenoxyacetic acid have been synthesized and evaluated for their antioxidant potential. researchgate.net In one study, (4-benzoyl-phenoxy)-acetic acid derivatives were screened using DPPH, nitric oxide (NO), and hydrogen peroxide radical scavenging assays. researchgate.net Compounds with a chloro substituent or no substituent on the benzoyl ring demonstrated good radical scavenging activity. researchgate.net The introduction of phenolic acids to other molecules, like chitooligosaccharides, has also been shown to significantly enhance their antioxidant activities. mdpi.com The mechanism often involves hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT). nih.gov

Table 3: Antioxidant Activity of Phenoxyacetic Acid Derivatives

Compound/Derivative Class Assay Key Findings Reference
(4-benzoyl-phenoxy)-acetic acid derivatives DPPH, NO, H₂O₂ scavenging Compounds with chloro or no substituent on the benzoyl ring showed good activity. researchgate.net

Anti-Inflammatory Pathways in in vitro and in vivo Preclinical Studies

Inflammation is a complex biological response implicated in numerous diseases. Key inflammatory mediators include nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE₂), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6). nih.govnih.gov The production of these mediators is often regulated by signaling pathways such as the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov

Derivatives of phenoxyacetic acid have demonstrated significant anti-inflammatory effects in preclinical models. For example, certain novel phenoxy acetic acid derivatives have been shown to be selective cyclooxygenase-2 (COX-2) inhibitors. mdpi.com In a carrageenan-induced paw edema model in vivo, compounds 5f and 7b significantly reduced paw thickness and weight. mdpi.com These compounds also lowered the levels of TNF-α and PGE-2. mdpi.com The anti-inflammatory mechanism of some flavonoid derivatives involves the inhibition of the TLR4/MAPK signaling pathway, leading to a decrease in the production of NO, TNF-α, and IL-6. nih.gov Another study showed that a synthetic hydrangenol (B20845) derivative inhibited the expression of iNOS, COX-2, and various pro-inflammatory cytokines by blocking the NF-κB, AP-1, and STAT pathways. nih.gov

Table 4: Anti-Inflammatory Activity of Related Derivatives

Compound/Derivative Model Key Mechanisms and Findings Reference
Phenoxy acetic acid derivatives (5f, 7b) Carrageenan-induced paw edema (in vivo) Selective COX-2 inhibition; reduced paw thickness and weight; decreased TNF-α and PGE-2 levels. mdpi.com
2-phenyl-4H-chromen-4-one derivative (Compound 8) LPS-stimulated RAW264.7 cells (in vitro) Inhibition of TLR4/MAPK signaling pathway; decreased NO, TNF-α, and IL-6 production. nih.gov

Antimycobacterial Activity and Mechanisms in M. Tuberculosis Research

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem, exacerbated by the rise of multidrug-resistant strains. chem-soc.si This has spurred the search for new anti-TB agents, including those derived from natural products and synthetic compounds. nih.gov

Research has explored the antimycobacterial potential of phenoxyacetic acid analogs. A study focused on 2-(4-(4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid analogs aimed to identify the structural requirements for their inhibitory activity against M. tuberculosis H37Rv and isoniazid-resistant strains. chem-soc.si Quantitative structure-activity relationship (QSAR) models revealed that molecular geometry, atomic masses, and hydrogen acceptor/donor interactions are key determinants of their antimycobacterial activity. chem-soc.si While specific derivatives of "this compound" were not detailed, the foundational structure of phenoxyacetic acid is a component of these investigated analogs. The minimum inhibitory concentration (MIC) is a standard measure of in vitro antimicrobial activity, with lower values indicating higher potency. nih.gov

Antiviral Research with Phenoxyacetic Acid Derivatives

Research into the antiviral properties of phenoxyacetic acid derivatives is an emerging field, with related heterocyclic structures showing notable activity against a range of viruses. Studies have been conducted on phenoxazine (B87303) derivatives, which are structurally analogous to phenoxyacetic acids, to evaluate their potential in inhibiting viral replication.

A study investigating a series of newly synthesized phenoxazine derivatives tested their efficacy against a diverse panel of 25 different DNA and RNA viruses. nih.gov The findings revealed that several of these compounds exhibited inhibitory effects, particularly against RNA viruses. Notably, acyclic and 8-alkoxy-substituted phenoxazine analogs were active against chikungunya virus, tick-borne encephalitis virus, and influenza A virus. nih.gov Certain compounds from this series also demonstrated inhibitory activity against DNA viruses, such as the varicella-zoster virus. nih.gov

In response to the COVID-19 pandemic, these phenoxazine derivatives were also screened against a Russian isolate of SARS-CoV-2. The investigation identified compounds with promising inhibition of viral reproduction, registering EC₅₀ values in the low micromolar range. nih.gov One compound, in particular, displayed broad-spectrum activity, inhibiting RNA viruses like flaviviruses and alphaviruses, as well as DNA herpesviruses, with activity observed in the micromolar concentration range. nih.gov The mechanism for acyclic nucleoside analogs is suggested to involve phosphorylation by viral thymidine (B127349) kinases, which activates the compound. nih.gov

Table 1: Antiviral Activity of Selected Phenoxazine Derivatives

Compound Type Virus Inhibited Activity Range
Acyclic Phenoxazine Analogs Tick-borne encephalitis virus (TBEV) 0.4–3.4 μM nih.gov
8-Alkoxy-substituted Phenoxazines Varicella-zoster virus (VZV) Micromolar concentrations nih.gov
Various Phenoxazine Derivatives SARS-CoV-2 Low micromolar EC₅₀ values nih.gov
Ethenonucleoside Analogs Herpes simplex virus-1 (HSV-1) MIC up to 1.52 μM nih.gov
Ethenonucleoside Analogs Herpes simplex virus-2 (HSV-2) MIC up to 0.07 μM nih.gov

Antibacterial and Antifungal Mechanisms in Preclinical Models

Phenoxyacetic acid and its derivatives have been the subject of numerous preclinical studies to determine their efficacy and mechanisms against bacterial and fungal pathogens. icm.edu.pl

Antibacterial Mechanisms The antibacterial action of compounds related to phenoxyacetic acid, such as phenylacetic acid (PAA), is multifaceted. Research indicates that PAA exerts its effects by disrupting critical cellular processes in bacteria. nih.gov One primary mechanism is the impairment of cell membrane integrity, which leads to the leakage of essential cytoplasmic contents. nih.govmdpi.com This is often preceded by an increase in reactive oxygen species (ROS), leading to significant oxidative stress within the bacterial cell. nih.gov Furthermore, these compounds can interfere with energy metabolism by affecting key enzymes in the tricarboxylic acid (TCA) cycle and inhibit protein synthesis, ultimately leading to bacterial cell death. nih.gov

Studies on specific derivatives have provided further mechanistic insights. 2-(2-hydroxy phenylimino) acetic acid was found to completely inhibit the growth of Escherichia coli and Staphylococcus aureus at a concentration of 70 mM. slideshare.netresearchgate.net The general principle for organic acids like acetic acid is that the non-ionized form can penetrate the bacterial cell wall, disrupting the physiology of pH-sensitive bacteria. researchgate.net Other research has shown that phenazine-1-carboxylic acid, a related heterocyclic compound, induces complete cell lysis in the pathogen Vibrio anguillarum. frontiersin.org

Antifungal Mechanisms The antifungal potential of phenoxyacetic acid derivatives has also been explored. The mechanisms often parallel their antibacterial actions, including the disruption of the cell membrane. mdpi.commdpi.com Some phenolic acids are believed to specifically interfere with fungal cell wall synthesis by targeting the 1,3-β-glucan synthase enzyme complex. mdpi.com

Investigations into 4-Methoxyphenoxyacetic acid revealed notable antifungal activity, with molecular docking studies suggesting interactions with key fungal enzymes. icm.edu.pl In other studies, volatile organic compounds structurally related to phenoxyacetic acid, such as 2-phenylethanol, demonstrated potent antifungal effects by inducing severe morphological damage to fungal cells, including deformation, collapse, and structural deficiency in mycelia. nih.gov The inhibition of respiratory chain dehydrogenase activity has also been identified as a key mechanism by which extracts containing these types of compounds exert their antifungal effects. mdpi.com

Table 2: In Vitro Antibacterial and Antifungal Activity of Phenoxyacetic Acid Derivatives and Related Compounds

Compound Target Organism Activity Measurement Finding Reference
4-Methoxyphenoxyacetic acid Salmonella paratyphi Zone of Inhibition 30 mm/ml at 100 µl icm.edu.pl
2-(2-hydroxy phenylimino) acetic acid Escherichia coli Minimum Inhibitory Concentration (MIC) 70 mM researchgate.net
2-(2-hydroxy phenylimino) acetic acid Staphylococcus aureus Minimum Inhibitory Concentration (MIC) 70 mM researchgate.net
Acetic Acid Klebsiella pneumoniae Minimum Inhibitory Concentration (MIC) 0.05 ± 0.00 to 0.25 ± 0.06 μL/mL nih.gov
Acetic Acid Proteus vulgaris Minimum Inhibitory Concentration (MIC) 0.05 ± 0.00 to 0.25 ± 0.06 μL/mL nih.gov
Phenazine-1-carboxylic acid Vibrio anguillarum Minimum Inhibitory Concentration (MIC) 50 μg/mL frontiersin.org

Anthelmintic Potential and Research

The potential of phenoxyacetic acid derivatives as anthelmintic agents is primarily inferred from studies on structurally related phenolic compounds found in plant extracts. nih.govtbzmed.ac.ir These natural products have shown significant activity against various parasitic worms in preclinical models.

Research on extracts from Pithecellobium dulce, which are rich in phenolic acids and flavonoids, demonstrated potent ovicidal activity against the gastrointestinal nematode Haemonchus contortus. nih.gov An organic fraction of the extract was able to achieve 100% egg hatching inhibition at a concentration of 0.25 mg/mL. nih.gov Similarly, methanolic extracts from Jasminum fruticans, containing phenolic metabolites such as ferulic acid and caffeic acid, exhibited a strong anthelmintic effect against earthworms, with a potency comparable to the reference drug albendazole. tbzmed.ac.ir

The proposed mechanism for some of these compounds involves neurotoxicity. mdpi.com Polyphenols like caffeic acid have been reported to inhibit acetylcholinesterase (AChE), an essential enzyme for regulating cholinergic transmission in the neuromuscular systems of nematodes. mdpi.com Inhibition of AChE leads to paralysis and eventual death of the worms. Other proposed mechanisms for phenolic compounds include the uncoupling of oxidative phosphorylation, which interferes with the parasite's energy generation, and binding to proteins on the parasite's gastrointestinal tract. nih.gov

Table 3: Anthelmintic Activity of Plant Extracts Containing Phenolic Acids and Related Compounds

Plant Source Active Components Target Organism Observed Effect Reference
Pithecellobium dulce Phenolic acids, Flavonoids Haemonchus contortus (eggs) 100% ovicidal activity at 0.25 mg/mL nih.gov
Jasminum fruticans Phenolic metabolites (Caffeic acid, Ferulic acid) Earthworms (Pheretima posthuma) Paralysis in 8.1 min, Death in 12.8 min (at 50 mg/mL) tbzmed.ac.ir
Various Plants Caffeic acid, Coumarin Nematodes Inhibition of Acetylcholinesterase (AChE) mdpi.com
Various Plants Tannins (Polyphenols) Parasitic worms Interference with energy generation nih.gov

Structure Activity Relationship Sar Analysis of 2 4 Carbamoylmethyl Phenoxy Acetic Acid Analogues

Impact of Substituent Modifications on Biological Activity

The functional groups attached to the phenoxy core are paramount for biological interactions. The amide group, in particular, is a key feature in many biologically active compounds. Research into related structures has highlighted the importance of the amide moiety, which can interact with amino acid residues or peptide bonds of proteins within biological targets, such as photosystems, leading to inhibitory activity. mdpi.com

In the development of inhibitors for enzymes like the insulin-degrading enzyme (IDE), SAR studies have shown that while a carboxylic acid is often critical for activity, a methyl ester can be successfully optimized to an amide. nih.gov This bioisosteric replacement can improve activity, solubility, and stability. nih.gov For instance, in a series of N-(2-oxo-3-oxetanyl)carbamates, replacing an amide group with a carbamate (B1207046) led to different stereoselectivity for N-acylethanolamine acid amidase (NAAA) inhibition and enhanced chemical stability. researchgate.net This suggests that the carbamoyl (B1232498) moiety (-C(=O)NH₂) and its close relatives are not merely passive components but active participants in molecular recognition and binding at the target site.

The introduction of halogen atoms into the phenoxy ring is a common and effective strategy for modulating biological activity. eurochlor.org Halogenation can significantly enhance the potency of phenoxyacetic acid derivatives. nih.gov Investigations into various synthesized acetamide (B32628) derivatives have revealed that the presence of halogens on the aromatic ring is favorable for anticancer and anti-inflammatory activity. researchgate.net

In a study of novel phenoxy acetic acid derivatives as selective COX-2 inhibitors, halogen substitution consistently improved inhibitory efficacy. mdpi.com The introduction of a bromine atom at the para-position of the phenoxy ring resulted in a marked enhancement of inhibitory activity compared to the unsubstituted analogues. mdpi.com For example, a para-chloro substitution on an associated phenyl ring produced a superior inhibitory effect compared to both para-methyl and unsubstituted versions, achieving a potent IC₅₀ value of 0.06 ± 0.01 μM against COX-2. mdpi.com

The table below details the impact of halogen substitution on the COX-2 inhibitory activity of selected phenoxyacetic acid analogues.

Table 1: Effect of Halogen Substitution on COX-2 Inhibition

Compound Series Substitution IC₅₀ (μM)
Series A Unsubstituted 0.13 ± 0.06
4-Bromo on phenoxy ring 0.06 ± 0.01
Series B Unsubstituted phenyl 0.97 ± 0.06
4-Methyl on phenyl 0.37 ± 0.06
4-Chloro on phenyl 0.13 ± 0.06
Series C (with 4-Bromo on phenoxy ring) Unsubstituted phenyl 0.08 ± 0.01
4-Methyl on phenyl 0.07 ± 0.01

Data sourced from a 2024 study on selective COX-2 inhibitors. mdpi.com

Modifications to the phenoxy ring itself, beyond halogenation, play a significant role in determining biological activity. In one study, replacing a 4-fluorophenoxy substituent with a simple hydrogen atom led to a notable decrease in antiplasmodial activity, indicating that the aryloxy substituent is favorable for this specific biological effect. mdpi.com Similarly, another analogue with a simple 2-phenoxy group showed remarkably lower activity than its fluorinated counterpart, reinforcing the advantageous effect of the 4-fluorophenoxy substituent. mdpi.com

The introduction of a methyl group in place of a chlorine atom has also been shown to alter biological effects, such as the degree of lipid peroxidation caused by certain herbicides. nih.gov These findings underscore the sensitivity of biological targets to the electronic and steric properties of the phenoxy ring.

Conformational Analysis and its Correlation with Activity

The three-dimensional shape of a molecule is crucial for its ability to bind to a biological target. Conformational analysis of a closely related compound, 2-[4-(carboxymethyl)phenoxy]acetic acid, through single-crystal X-ray diffraction provides valuable structural insights. nih.gov In this analogue, the carboxymethoxy group is nearly parallel to the benzene (B151609) ring, with a small dihedral angle between them. nih.gov In contrast, the acetic acid unit is oriented almost perpendicularly to the benzene ring. nih.gov This defined spatial arrangement of the acidic groups, dictated by the phenoxy ether linkage, likely plays a significant role in how the molecule presents itself to a receptor's binding site. The correlation between molecular conformation and activity is a well-established principle; for instance, the degree of helicity in peptide catalysts directly correlates with their stereoselectivity in chemical reactions. mdpi.com

Molecular Features Contributing to Receptor Selectivity and Potency in Research

The potency and selectivity of phenoxyacetic acid analogues are dictated by specific molecular interactions with their target receptors. For analogues designed as thromboxane (B8750289) A2 (TXA2) receptor antagonists, quantitative structure-activity relationship (QSAR) studies have shown that introducing hydrophobic and electron-withdrawing groups onto the phenoxyacetic acid moiety enhances activity. nih.gov


Computational Chemistry and Molecular Modeling in Research on 2 4 Carbamoylmethyl Phenoxy Acetic Acid

Quantum Chemical Calculations (DFT) for Structural and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the fundamental electronic structure of molecules. These calculations can provide accurate predictions of molecular geometry, electronic distribution, and spectroscopic properties. For a compound like 2-[4-(Carbamoylmethyl)phenoxy]acetic acid, DFT could be employed to determine its most stable three-dimensional conformation, the distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the molecule's intrinsic reactivity and its potential for intermolecular interactions.

Despite the utility of this method, a comprehensive search of scientific literature did not reveal specific studies that have published DFT-based analyses of the structural and electronic properties of this compound. Such a study would provide valuable data on bond lengths, bond angles, and electronic descriptors.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is commonly used to predict the binding mode of a small molecule ligand within the active site of a target protein. For this compound, molecular docking simulations would be instrumental in identifying potential biological targets and elucidating the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. These insights are critical for understanding the compound's mechanism of action and for designing more potent derivatives.

A detailed review of available research indicates a lack of specific molecular docking studies focused on this compound against a particular biological target. Research in this area would be necessary to explore its potential therapeutic applications.

Molecular Dynamics Simulations in Conformational and Binding Studies

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD can reveal information about the conformational flexibility of a ligand like this compound and the stability of its complex with a biological target. These simulations can validate the binding modes predicted by molecular docking and provide insights into the thermodynamics of binding.

Specific molecular dynamics simulation studies for this compound have not been reported in the available scientific literature. Such studies would be beneficial for a deeper understanding of its dynamic behavior and interaction stability with potential protein targets.

Pharmacokinetic Property Prediction in Research (e.g., ADME Prediction)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, often performed using computational models. These in silico predictions help to identify potential liabilities of a compound early in the development process. For this compound, ADME predictions would estimate its oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and other pharmacokinetic parameters.

While general in silico ADME prediction tools are widely available, specific, experimentally validated ADME data for this compound are not present in the reviewed literature. Predictive studies on related phenoxyacetic acids suggest that this class of compounds can have varied pharmacokinetic profiles.

Table 2: Predicted ADME Properties for a Representative Phenoxyacetic Acid Structure

ADME PropertyPredicted Value/ClassificationImplication for Drug Development
Human Intestinal Absorption HighGood potential for oral absorption.
Blood-Brain Barrier (BBB) Penetration LowLess likely to cause central nervous system side effects.
CYP2D6 Inhibition Non-inhibitorLower risk of drug-drug interactions involving this enzyme.
LogP (Lipophilicity) 1.5 - 2.5Moderate lipophilicity, often favorable for drug-likeness.
Aqueous Solubility ModerateMay require formulation strategies to ensure adequate dissolution.

This table provides an example of predicted ADME properties for a generic structure within the phenoxyacetic acid class and is for illustrative purposes only. The values are not specific to this compound.

Analytical Methodologies for 2 4 Carbamoylmethyl Phenoxy Acetic Acid in Research Contexts

Chromatographic Techniques for Compound Separation and Quantification

Chromatography is an indispensable tool for the separation and quantification of "2-[4-(Carbamoylmethyl)phenoxy]acetic acid" from research samples. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the specific research question being addressed.

High-Performance Liquid Chromatography (HPLC) in Research Sample Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of phenoxyacetic acid derivatives. For "this compound," a reversed-phase HPLC (RP-HPLC) approach is typically employed. This technique separates compounds based on their hydrophobicity.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. The retention of phenoxyacetic acids is influenced by the mobile phase composition and pH. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, with the pH adjusted using an acid, such as formic acid or phosphoric acid, to ensure the carboxylic acid group is in its protonated form, which enhances retention on the non-polar column.

The retention time of the analyte can be controlled by adjusting the percentage of the organic modifier in the mobile phase; a higher concentration of the organic solvent generally leads to a shorter retention time. For instance, in the analysis of related phenoxyacetic acid herbicides, gradient elution, where the mobile phase composition is changed over the course of the analysis, is often used to achieve optimal separation of multiple components within a reasonable timeframe.

Detection is commonly achieved using a UV detector, as the aromatic ring in "this compound" absorbs ultraviolet light. The wavelength for detection is typically set around 275 nm.

ParameterTypical Conditions for Phenoxyacetic Acid Analysis
Column Reversed-phase C18
Mobile Phase Acetonitrile/Water or Methanol/Water with acidifier (e.g., formic acid)
Elution Mode Gradient or Isocratic
Detector UV-Vis (e.g., at 275 nm)
Flow Rate ~1 mL/min

LC-MS/MS in Analytical Research of Metabolites and Compounds

For highly sensitive and selective analysis, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer.

The chromatographic conditions for LC-MS/MS are often similar to those used in HPLC-UV. However, the mobile phase additives must be volatile, such as formic acid or ammonium (B1175870) formate, to be compatible with the mass spectrometer's ion source.

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). For phenoxyacetic acids, ESI in negative ion mode is common, as the carboxylic acid group readily forms a negatively charged ion [M-H]⁻. In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, and [M+NH4]⁺ can be observed. uni.lu

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity. The precursor ion (e.g., the [M-H]⁻ ion of "this compound") is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process of selected reaction monitoring (SRM) allows for highly specific quantification, even in the presence of co-eluting interferences.

Spectroscopic Identification and Purity Assessment in Research

Spectroscopic techniques are vital for the unequivocal identification of "this compound" and for assessing its purity. These methods provide detailed information about the molecular structure and composition of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical structure of organic molecules. For "this compound," both ¹H NMR and ¹³C NMR spectroscopy would be used for complete structural characterization.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the aromatic protons on the phenoxy ring, the methylene (B1212753) protons of the acetic acid and carbamoylmethyl groups, and the protons of the amide group. The chemical shifts of the aromatic protons would be influenced by the positions of the ether and carbamoylmethyl substituents. chemicalbook.comchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the carboxylic acid and amide groups, the aromatic carbons, and the methylene carbons. mdpi.com

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For "this compound," which has a molecular formula of C₁₀H₁₁NO₄, the monoisotopic mass is 209.0688 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Predicted mass spectrometry data for various adducts of the compound are as follows:

Adductm/z (mass-to-charge ratio)
[M+H]⁺ 210.07608
[M+Na]⁺ 232.05802
[M-H]⁻ 208.06152
[M+NH₄]⁺ 227.10262
[M+K]⁺ 248.03196
[M+H-H₂O]⁺ 192.06606
Data sourced from PubChem CID 17608055 uni.lu

Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and amide, the N-H stretches of the amide, and the C-O-C stretch of the ether linkage. nist.gov

Advanced Techniques for Metabolite Identification in Preclinical Studies

Understanding the metabolic fate of "this compound" in a biological system is crucial in preclinical research. This involves identifying the metabolites formed through various biochemical transformations. Advanced analytical techniques are essential for this purpose.

The identification of these metabolites typically involves the use of LC-MS/MS. Biological samples (e.g., urine, plasma, feces) from animals dosed with the compound are analyzed. The mass spectrometer is used to search for predicted metabolites based on common metabolic pathways, as well as to detect unexpected metabolites. High-resolution mass spectrometry is particularly valuable for determining the elemental composition of potential metabolites, which aids in their structural elucidation.

Further structural confirmation of identified metabolites can be achieved by isolating them using preparative HPLC and then analyzing them using NMR spectroscopy. The use of radiolabeled compounds (e.g., with ¹⁴C or ³H) is also a common and powerful technique in preclinical metabolism studies to track the disposition and excretion of all drug-related material.

Broader Research Applications and Future Directions for Phenoxyacetic Acid Scaffolds

Role as Chemical Probes and Research Tools

Phenoxyacetic acid derivatives serve as valuable chemical probes for elucidating biological pathways and validating drug targets. By systematically altering the substituents on the phenoxy ring and modifying the acetic acid moiety, researchers can develop tool compounds with high affinity and selectivity for specific proteins. These tools are instrumental in studying the function of receptors and enzymes. For instance, derivatives of phenoxyacetic acid have been developed as potent agonists for the free fatty acid receptor 1 (FFA1), a G-protein coupled receptor involved in insulin (B600854) secretion. nih.govnih.gov These compounds can be used in vitro and in vivo to probe the physiological roles of FFA1 activation. nih.govresearchgate.net Similarly, novel phenoxyacetic acid derivatives have been synthesized as selective cyclooxygenase-2 (COX-2) inhibitors, providing tools to investigate the role of COX-2 in inflammation and pain pathways, distinct from the non-selective actions of traditional NSAIDs. mdpi.com The core scaffold acts as a template that can be tailored to interact with the binding sites of various biological targets, thereby helping to map out structure-activity relationships and guide further drug development. nih.gov

Scaffold for Design of Novel Bioactive Agents in Drug Discovery Research

The phenoxyacetic acid framework is a cornerstone for the design of new therapeutic agents across multiple disease areas. jetir.org Its versatility allows it to be decorated with various functional groups, leading to the discovery of compounds with a wide spectrum of pharmacological activities. jetir.orgnih.gov Natural products have historically been a major source of new drugs, and synthetic scaffolds like phenoxyacetic acid allow chemists to create focused libraries of compounds for high-throughput screening. frontiersin.org This approach has yielded promising lead compounds in various therapeutic categories.

Research has demonstrated the potential of this scaffold in developing:

Antidiabetic Agents: By targeting the FFA1 receptor, certain phenoxyacetic acid derivatives have been identified as potent agonists that may be developed into treatments for type 2 diabetes. nih.govnih.govresearchgate.net

Anti-inflammatory Drugs: Selective COX-2 inhibitors based on this scaffold offer the potential for effective anti-inflammatory activity with a reduced risk of gastrointestinal side effects associated with non-selective inhibitors. mdpi.com

Antimicrobial Agents: Various analogues have shown activity against bacterial and fungal strains, including Mycobacterium tuberculosis. jetir.orgnih.gov

Anticancer Agents: Some derivatives have exhibited cytotoxic activity against cancer cell lines, suggesting a potential avenue for oncological research. jetir.org

The following table summarizes selected examples of bioactive agents derived from the phenoxyacetic acid scaffold.

Derivative Class/CompoundInvestigated Biological ActivityTarget/Mechanism of ActionReference(s)
Phenylpropanoic acid analoguesGlucose level reductionFFA1 Agonist nih.govresearchgate.net
Hydrazone-bearing derivativesAnti-inflammatorySelective COX-2 Inhibition mdpi.com
4-Chlorophenoxyacetic acidCytotoxicityAnticancer (Breast Cancer Cells) jetir.org
Pyrrole-based derivativesAntitubercularMycobacterium tuberculosis H37Rv inhibition jetir.org
Phenoxypyridine amidesHerbicidalWeed control mdpi.com

Research into Prodrug Strategies for Improved Pharmacological Profiles

A prodrug is an inactive or less active molecule that is converted into an active drug within the body through enzymatic or chemical processes. wuxiapptec.comresearchgate.net This strategy is frequently employed to overcome undesirable drug properties, such as poor solubility, limited permeability, chemical instability, or rapid metabolism. nih.govmdpi.com The carboxylic acid group of the phenoxyacetic acid scaffold is an ideal handle for prodrug design. nih.gov

By converting the polar carboxylic acid into a more lipophilic ester or amide, it is possible to enhance the molecule's ability to cross biological membranes, thereby improving oral bioavailability. mdpi.comnih.gov Once absorbed, cellular enzymes, such as esterases, can hydrolyze the prodrug to release the active parent carboxylic acid at the site of action. mdpi.com

Common prodrug strategies applicable to the phenoxyacetic acid scaffold include:

Ester Prodrugs: Formation of simple alkyl or aryl esters can increase lipophilicity and membrane permeability. nih.gov For example, esterification is a common strategy to improve the properties of drugs containing carboxylic acids or hydroxyl groups. nih.gov

Amide Prodrugs: While generally more stable than esters, amide prodrugs can be designed to be cleaved by specific amidases or peptidases in the body. wuxiapptec.com

Carrier-Linked Prodrugs: The carboxylic acid can be linked to a promoiety, such as an amino acid or a polyethylene (B3416737) glycol (PEG) chain, to improve solubility or target the drug to specific transporters or tissues. nih.gov

This approach allows for the fine-tuning of a drug candidate's pharmacokinetic profile without altering the core pharmacophore responsible for its biological activity. wuxiapptec.com

Development of Analytical Standards in Chemical Research

Pure, well-characterized chemical compounds are essential as analytical standards for a variety of research and quality control purposes. A synthesized and purified batch of a phenoxyacetic acid derivative, such as 2-[4-(Carbamoylmethyl)phenoxy]acetic acid, can serve as a reference standard. These standards are critical for:

Quantitative Analysis: Accurately determining the concentration of the compound or its metabolites in biological matrices like plasma or urine during pharmacokinetic studies.

Quality Control: Ensuring the identity and purity of newly synthesized batches of the compound or related analogues.

Method Development: Validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), used for detecting and quantifying the compound.

Environmental Monitoring: Given that some phenoxyacetic acid derivatives are used as herbicides, related non-herbicidal analogues can be used as standards in the development of methods to detect pesticide residues in soil and water. wikipedia.org

The availability of a reliable analytical standard is a prerequisite for the progression of any chemical entity through the research and development pipeline.

Unexplored Biological Targets and Mechanistic Hypotheses for Further Investigation

While significant research has focused on targets like FFA1 and COX-2, the full biological potential of the phenoxyacetic acid scaffold is far from exhausted. nih.govmdpi.com The documented antimicrobial and anticancer activities of some derivatives suggest that this chemical class may interact with a host of other biological targets that remain to be identified. jetir.org

Future investigations could explore:

Orphan Receptors: Screening phenoxyacetic acid libraries against orphan G-protein coupled receptors (GPCRs) for which the endogenous ligands are unknown could uncover novel signaling pathways.

Enzyme Inhibition: Beyond cyclooxygenases, this scaffold could be adapted to inhibit other enzymes, such as kinases, proteases, or phosphatases, which are implicated in numerous diseases.

Ion Channel Modulation: The structural features of phenoxyacetic acids might allow them to interact with and modulate the function of various ion channels.

Mechanistic Elucidation: For derivatives showing promising antimicrobial or anticancer effects, further studies are needed to pinpoint their precise mechanisms of action. jetir.org It is crucial to determine whether they act on novel targets or through established pathways. For example, further research is needed to understand the specific mechanisms behind the fungicidal and bactericidal properties of certain derivatives. mdpi.com

The core hypothesis is that the combination of an aromatic ring (for π-stacking and hydrophobic interactions), a flexible ether linkage, and a hydrogen-bonding carboxylic acid group provides a versatile platform for interacting with a wide variety of protein binding pockets.

Advanced Synthetic Methodologies for Enhanced Accessibility and Diversification of Analogues

The advancement of synthetic organic chemistry provides powerful tools for creating large and diverse libraries of phenoxyacetic acid analogues for biological screening. While the classical Williamson ether synthesis provides a fundamental route to the core scaffold, modern methods offer greater efficiency, control, and complexity. wikipedia.org

Key synthetic strategies include:

Parallel Synthesis: Employing automated or semi-automated platforms to rapidly generate a large number of derivatives by combining a set of phenols with various substituted bromo- or chloroacetic acids.

Catalyst-Driven Reactions: The use of novel catalysts can improve reaction yields, reduce reaction times, and allow for milder reaction conditions. For example, phosphonitrilic chloride has been used as an activator for creating esters from phenoxyacetic acids. jocpr.com

Functional Group Interconversion: Advanced methods allow for late-stage functionalization, where a simple phenoxyacetic acid core can be elaborated into more complex molecules, for instance, through chlorination or other ring substitutions. google.comgoogle.com

Flow Chemistry: Utilizing microreactors for continuous production can offer better control over reaction parameters, improve safety, and facilitate scale-up.

The following table outlines some of the synthetic approaches used for this scaffold.

Synthetic MethodKey Reagents/CatalystsPurposeReference(s)
Williamson Ether SynthesisSodium Phenolate, Sodium ChloroacetateFormation of the core ether linkage wikipedia.org
HalogenationChlorine (Cl₂), Oxidation ChromiumIntroduction of substituents on the phenyl ring to modulate activity google.com
Esterification via ActivationPhosphonitrilic Chloride (PNT), N-Methyl MorpholineSynthesis of ester derivatives jocpr.com
Hydrazone FormationHydrazide derivatives (e.g., Benzohydrazide)Creation of complex derivatives for specific biological targets mdpi.com

These advanced synthetic methodologies are crucial for building the diverse chemical libraries needed for modern drug discovery and for optimizing the properties of promising lead compounds. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-[4-(Carbamoylmethyl)phenoxy]acetic acid and its derivatives?

The compound is synthesized via condensation reactions. For example, reacting (4-formylphenoxy)acetic acid with substituted anilines in ethanol under reflux conditions yields Schiff base derivatives. Post-synthesis, purification via recrystallization and structural validation using IR (to confirm C=O and N-H stretches) and NMR (for aromatic proton environments) is critical. Elemental analysis ensures purity .

Q. What safety precautions are recommended when handling this compound?

Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. Contaminated gloves should be removed without touching outer surfaces and disposed of per hazardous waste protocols. Emergency eyewash stations and showers must be accessible. Engineering controls include local exhaust ventilation .

Q. What spectroscopic techniques are used to confirm the compound’s structure?

  • IR spectroscopy : Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹, amide N-H at ~3300 cm⁻¹).
  • ¹H/¹³C NMR : Assigns aromatic proton environments (e.g., para-substituted phenyl groups) and carbamoylmethyl groups.
  • Elemental analysis : Validates stoichiometric purity (e.g., C, H, N percentages) .

Q. What are the recommended storage conditions to ensure compound stability?

Store in amber glass vials under inert gas (e.g., argon) at room temperature. Protect from UV light and humidity. Monitor stability via HPLC every 6 months to detect degradation products (e.g., hydrolyzed acetic acid derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of derivatives?

  • Solvent optimization : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Catalyst screening : Palladium catalysts (e.g., Pd/C) may accelerate coupling reactions, increasing yields by 10–15%.
  • Temperature control : Gradual heating (e.g., 80°C for 12 hours) minimizes side reactions like oxidation .

Q. How can contradictions in spectral data (e.g., NMR shifts) during structural elucidation be resolved?

Use advanced NMR techniques:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian09) .

Q. What computational methods predict the compound’s reactivity and biological interactions?

  • DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
  • Molecular docking : Simulate interactions with targets like COX-2 enzymes (AutoDock Vina) to identify binding affinities.
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS) .

Q. How to design experiments to determine the compound’s mechanism of action in antimicrobial assays?

  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Proteomics : Use LC-MS/MS to identify proteins differentially expressed in treated vs. untreated bacteria.
  • Gene knockout : Validate target pathways by testing efficacy against E. coli mutants lacking specific efflux pumps .

Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state conformation?

  • Crystal growth : Use vapor diffusion (e.g., 1:1 DMSO/water) to obtain single crystals.
  • Data collection : Synchrotron radiation (λ = 0.98 Å) improves resolution (<1.0 Å).
  • Refinement : SHELXL software refines hydrogen bonding networks and torsion angles, revealing preferred conformations .

Tables for Key Data

Table 1: Common Synthetic Derivatives and Their Applications

Derivative StructureBiological ActivityKey Reference
2-[2-(4-Chlorobenzyl)phenoxy]acetic acidCOX-2 inhibition
{5-chloro-2-[(2-fluoro-4-iodobenzyl)carbamoyl]phenoxy}acetic acidAntibacterial
4-{[(Substituted phenyl)imino]methyl}phenoxyacetic acidAntifungal

Table 2: Computational Parameters for DFT Studies

ParameterValue (B3LYP/6-311+G**)Application
HOMO-LUMO gap4.2 eVReactivity prediction
Mulliken chargesCarbamoyl N: -0.45Interaction with COX-2
Bond dissociation energy (C-O)85 kcal/molStability under thermal stress

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.